4-[(5E)-5-[(1H-INDOL-3-YL)METHYLIDENE]-2,4,6-TRIOXO-1,3-DIAZINAN-1-YL]BENZOIC ACID
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Overview
Description
4-[(5E)-5-[(1H-INDOL-3-YL)METHYLIDENE]-2,4,6-TRIOXO-1,3-DIAZINAN-1-YL]BENZOIC ACID is a complex organic compound that features an indole moiety, a diazinane ring, and a benzoic acid group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5E)-5-[(1H-INDOL-3-YL)METHYLIDENE]-2,4,6-TRIOXO-1,3-DIAZINAN-1-YL]BENZOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the condensation of an indole derivative with a diazinane compound under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane and bases like lutidine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-[(5E)-5-[(1H-INDOL-3-YL)METHYLIDENE]-2,4,6-TRIOXO-1,3-DIAZINAN-1-YL]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to form derivatives with altered biological activities.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-acetic acid derivatives, while substitution reactions can produce a variety of substituted indole compounds with potential biological activities .
Scientific Research Applications
4-[(5E)-5-[(1H-INDOL-3-YL)METHYLIDENE]-2,4,6-TRIOXO-1,3-DIAZINAN-1-YL]BENZOIC ACID has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-[(5E)-5-[(1H-INDOL-3-YL)METHYLIDENE]-2,4,6-TRIOXO-1,3-DIAZINAN-1-YL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain biological processes, such as cell proliferation in cancer cells or viral replication in infected cells .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
Indole-3-carbinol: Known for its anticancer properties and found in cruciferous vegetables.
Indole-3-butyric acid: Another plant hormone used to promote root growth in plant cuttings
Uniqueness
4-[(5E)-5-[(1H-INDOL-3-YL)METHYLIDENE]-2,4,6-TRIOXO-1,3-DIAZINAN-1-YL]BENZOIC ACID is unique due to its combination of an indole moiety with a diazinane ring and benzoic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-[6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2,4-dioxopyrimidin-1-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O5/c24-17-15(9-12-10-21-16-4-2-1-3-14(12)16)18(25)23(20(28)22-17)13-7-5-11(6-8-13)19(26)27/h1-10,25H,(H,26,27)(H,22,24,28)/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEBNIRTOQCUFX-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(N(C(=O)NC3=O)C4=CC=C(C=C4)C(=O)O)O)C=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=C(N(C(=O)NC3=O)C4=CC=C(C=C4)C(=O)O)O)/C=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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